2-(2-Bromophenyl)pyridine chemical properties and reactivity
2-(2-Bromophenyl)pyridine chemical properties and reactivity
An In-depth Technical Guide to 2-(2-Bromophenyl)pyridine: Chemical Properties and Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
2-(2-Bromophenyl)pyridine is a pivotal intermediate in modern organic synthesis. Its structure, featuring a pyridine ring covalently linked to a brominated phenyl ring at the ortho position, provides two distinct and highly valuable reactive sites. The carbon-bromine bond is a classic handle for transition-metal-catalyzed cross-coupling reactions, while the pyridine moiety can influence the molecule's electronic properties and serve as a directing group for C-H activation. This unique combination makes it an essential precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] Researchers have successfully utilized 2-(2-Bromophenyl)pyridine to construct biologically active compounds, including potential anti-cancer and anti-inflammatory agents, as well as advanced polymers and coatings.[1]
Part 1: Core Chemical and Physical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective application in synthesis. 2-(2-Bromophenyl)pyridine is typically a colorless to light yellow liquid under standard conditions, soluble in common organic solvents.[1] Its key properties are summarized below.
Physicochemical Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₈BrN | [1][2] |
| Molecular Weight | 234.1 g/mol | [1][2] |
| CAS Number | 109306-86-7 | [1][2][3] |
| Appearance | Colorless to light orange/yellow clear liquid | [1] |
| Boiling Point | 139 °C @ 0.2 mmHg | [1][3][4] |
| Density | ~1.426 g/cm³ | [3] |
| Refractive Index (n20/D) | ~1.63 | [1][3] |
| Storage | Store at room temperature, sealed in dry conditions. | [1][5] |
Spectroscopic Data
While detailed spectral data can vary with the solvent and instrument, representative ¹H NMR chemical shifts for the related compound 2-bromopyridine in CDCl₃ are observed around δ 8.3-8.4 ppm, 7.5-7.6 ppm, and 7.2-7.5 ppm, corresponding to the pyridine protons.[6] The presence of the bromophenyl group in 2-(2-bromophenyl)pyridine will introduce additional signals in the aromatic region.
Part 2: Reactivity and Key Synthetic Transformations
The synthetic utility of 2-(2-Bromophenyl)pyridine is primarily derived from the reactivity of its C(sp²)-Br bond, which readily participates in a host of palladium-catalyzed reactions. This allows for the strategic formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery and materials development.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably one of the most powerful methods for constructing C-C bonds, particularly for creating biaryl and heteroaryl structures.[7] For 2-(2-Bromophenyl)pyridine, this reaction provides a direct pathway to 2-aryl-substituted phenylpyridines, which are key scaffolds in many functional materials and pharmaceutical compounds.[8]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[7][9] The cycle begins with the oxidative addition of the C-Br bond of 2-(2-bromophenyl)pyridine to the Pd(0) catalyst. This is followed by transmetalation with an activated boronic acid derivative (formed by the reaction of the boronic acid with a base). The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[9]
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the coupling of a 2-pyridyl nucleophile with an aryl bromide, which can be adapted for 2-(2-Bromophenyl)pyridine.[10]
-
Preparation: To an oven-dried, argon-flushed Schlenk tube, add the aryl boronic acid (1.5 equiv.), potassium fluoride (KF, 3.0 equiv.), the palladium catalyst such as Pd₂(dba)₃ (1.0-2.0 mol%), and the appropriate phosphine ligand.
-
Reagent Addition: Add 2-(2-Bromophenyl)pyridine (1.0 equiv.) and anhydrous dioxane (e.g., 3 mL per mmol of halide).
-
Reaction: Seal the tube and heat the mixture at the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[11] It allows for the coupling of aryl halides like 2-(2-Bromophenyl)pyridine with a vast range of primary and secondary amines. This reaction is particularly valuable in pharmaceutical development, where arylamine moieties are common.[12] A key advantage is its ability to be performed under milder conditions than traditional methods, with high functional group tolerance.[13][14][15]
Mechanistic Rationale: Similar to the Suzuki coupling, the mechanism involves a Pd(0)/Pd(II) catalytic cycle.[11] Key steps include oxidative addition of the aryl bromide to the palladium(0) center, coordination of the amine, deprotonation by a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[11]
Field-Proven Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from a general procedure for the amination of 2-bromopyridines.[16]
-
Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques under an argon atmosphere, charge a Schlenk vessel with the palladium precatalyst (e.g., [Pd₂(dba)₃], 0.18 mmol), a suitable ligand (e.g., (±)-BINAP, 0.35 mmol), and a strong base (e.g., NaOBuᵗ, 25 mmol).
-
Reagent Addition: Add 2-(2-Bromophenyl)pyridine (18 mmol) and the desired amine (e.g., 8.8 mmol for a diamine).
-
Solvent and Reaction: Add an anhydrous solvent such as toluene (50 mL). Seal the vessel and heat the mixture to 80-100 °C with stirring for 4-12 hours.
-
Work-up: Cool the reaction to room temperature and add diethyl ether (50 mL). Wash the resulting mixture with brine (2 x 30 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Intramolecular Cyclization: A Gateway to Carbazoles
Carbazoles are a class of nitrogen-containing heterocycles with significant applications in materials science (e.g., for OLEDs) and as scaffolds in pharmacologically active molecules.[17][18] 2-(2-Bromophenyl)pyridine derivatives, particularly those with an amine substituent on the pyridine ring or an amino group coupled to the bromophenyl ring via a Buchwald-Hartwig reaction, are excellent precursors for carbazole synthesis. The synthesis often involves a palladium-catalyzed intramolecular C-H functionalization and C-N bond formation in a tandem process.[19]
Synthetic Workflow: The general strategy involves creating a biarylamide intermediate, which is then subjected to palladium-catalyzed cyclization. The substitution pattern on the final carbazole product can be precisely controlled by the design of the starting materials.[19]
Grignard Reagent Formation
The C-Br bond in 2-(2-Bromophenyl)pyridine can be converted into a potent carbon nucleophile through the formation of a Grignard reagent. This transformation opens up another major avenue of reactivity, allowing for additions to electrophiles like aldehydes, ketones, and esters.[20] The preparation of pyridylmagnesium halides can sometimes be challenging compared to simple aryl halides, potentially due to competing reactions or complex formation.[21] The use of an auxiliary reagent like ethyl bromide can facilitate the reaction.[22]
Field-Proven Experimental Protocol: Grignard Reaction
The following is a general procedure for a Grignard exchange reaction with a bromopyridine, followed by trapping with an electrophile.
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a Grignard reagent such as 2-butylmagnesium chloride from magnesium turnings (0.5 mole) and 2-chlorobutane (0.5 mole) in an anhydrous ether like THF.
-
Halogen-Magnesium Exchange: Cool the prepared Grignard reagent to 0 °C. Add a solution of 2-(2-Bromophenyl)pyridine (0.38 mole) in dry toluene dropwise, maintaining the temperature at 0 °C. Stir the solution for 30 minutes.
-
Electrophilic Quench: Add a solution of the electrophile (e.g., a substituted benzaldehyde, 0.38 mole) in dry toluene dropwise at 0 °C.
-
Reaction Completion: Stir the resulting solution at 0 °C for 2 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the crude product, which can then be purified.
Part 3: Safety and Handling
As a laboratory chemical, 2-(2-Bromophenyl)pyridine requires careful handling.
-
Hazard Classification: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[2][3]
-
Handling Precautions: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a dry place at room temperature.[1][5]
Conclusion
2-(2-Bromophenyl)pyridine is a highly versatile and valuable building block in synthetic organic chemistry. Its reactivity is dominated by the carbon-bromine bond, which serves as a robust handle for a wide array of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Furthermore, its ability to undergo intramolecular cyclization to form carbazoles and to be converted into a Grignard reagent underscores its broad utility. For researchers in drug development and materials science, a comprehensive understanding of the reactivity of this compound is essential for the rational design and efficient execution of complex synthetic routes.
References
-
2-(2-Bromophenyl)pyridine | C11H8BrN | CID 13223929 - PubChem. National Center for Biotechnology Information. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. National Center for Biotechnology Information. [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. The University of Nottingham. [Link]
-
2-[2-(2-Bromophenyl)sulfanylethyl]pyridine | C13H12BrNS | CID 60400418 - PubChem. National Center for Biotechnology Information. [Link]
-
2-Bromopyridine - Wikipedia. Wikimedia Foundation. [Link]
-
To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. ResearchGate. [Link]
-
The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. ResearchGate. [Link]
-
Grignard Reaction. University of Wisconsin-Madison. [Link]
-
Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C. Royal Society of Chemistry. [Link]
-
A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines - SciSpace. SciSpace. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikimedia Foundation. [Link]
-
Supporting Information - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink. [Link]
-
Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. [Link]
-
Reactivity of 3‐(2‐bromophenyl)pyridine 1 l with 2‐methylthiophene. - ResearchGate. ResearchGate. [Link]
-
Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Suzuki reaction - Wikipedia. Wikimedia Foundation. [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC - NIH. National Center for Biotechnology Information. [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. MDPI. [Link]
-
Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
2-Bromopyridine - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]
-
2-(2-Bromophenyl)-9-phenyl-9H-carbazole: A Core Intermediate for Advanced Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Reactions - MDPI. MDPI. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. The Nobel Prize. [Link]
-
Synthesis of carbazoles and carbazole derivatives using disubstituted... - ResearchGate. ResearchGate. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. American Chemical Society. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(2-Bromophenyl)pyridine | C11H8BrN | CID 13223929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 2-(2-BroMophenyl)pyridine | 109306-86-7 [chemicalbook.com]
- 5. 2-(2-Bromophenyl)pyridine | 109306-86-7 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. nobelprize.org [nobelprize.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Grignard Reaction [organic-chemistry.org]
- 21. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
